
3-Methoxy-5-(trifluoromethyl)aniline
Overview
Description
3-Methoxy-5-(trifluoromethyl)aniline, also known as 5-Methoxy-α,α,α-trifluoro-m-toluidine, is an organic compound with the molecular formula CH₃OC₆H₃(CF₃)NH₂. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃). This compound is known for its applications in the synthesis of various chemical intermediates and pharmaceuticals .
Preparation Methods
The preparation of 3-Methoxy-5-(trifluoromethyl)aniline generally proceeds through multi-step aromatic substitution and functional group transformations. The key challenges include selective introduction of the trifluoromethyl group, regioselective methoxylation, and preservation or introduction of the amino group.
Preparation via Nitration, Acetylation, and Reduction (Patent CN101168510A)
One well-documented method, although directly for 3-bromo-5-trifluoromethylaniline, provides a valuable synthetic framework adaptable for this compound:
- Starting Material: 4-bromo-2-trifluoromethylaniline or related trifluoromethyl-substituted aromatic amines.
- Stepwise Process:
- Acetylation: The aromatic amine is acetylated using acetic acid and acetic anhydride at 50–100 °C to protect the amino group.
- Nitration: The acetylated intermediate is nitrated with sulfuric and nitric acids at low temperatures (around 10–20 °C) to introduce a nitro group selectively.
- Deacetylation: Hydrolysis under reflux with hydrochloric acid removes the acetyl protecting group.
- Deamination and Reduction: Diazotization with sodium nitrite in sulfuric acid followed by reduction with iron powder and acetic acid yields the desired aniline derivative.
One-Pot Synthesis Using Trifluoromethanesulfinate Salts (RSC Chemical Communications, 2019)
A more recent and efficient approach involves the use of trifluoromethanesulfinate salts (CF3SO2Na) for direct trifluoromethylation of aromatic amines:
- Reagents: CF3SO2Na, triphenylphosphine (PPh3), silver fluoride (AgF), and the aromatic amine substrate.
- Conditions:
- The amine is mixed with CF3SO2Na and PPh3 in acetonitrile under nitrogen atmosphere.
- The mixture is stirred at room temperature for 1 hour.
- AgF is then added, and the reaction is heated to 50 °C for 5 hours.
- Outcome: This method allows direct trifluoromethylation of aromatic amines with good yields (up to 87% under optimized conditions).
- Advantages: This one-pot method avoids multiple protection/deprotection steps and harsh nitration conditions, offering a more straightforward synthetic route.
While the published examples focus on N-methyl anilines and other amines, the protocol can be adapted for methoxy-substituted anilines by selecting appropriately substituted aromatic amines as starting materials.
Comparative Data Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Acetylation-Nitration-Deacetylation-Reduction (Patent CN101168510A) | 4-bromo-2-trifluoromethylaniline (adaptable) | Acetic acid, Acetic anhydride, H2SO4, HNO3, NaNO2, Fe powder | 50-100 °C acetylation; 10-20 °C nitration; reflux hydrolysis; reduction at 90-95 °C | Not specified for methoxy derivative; typically high for bromo analogues | Multi-step, requires careful temperature control, adaptable for methoxy substitution |
One-Pot Trifluoromethylation (RSC 2019) | Aromatic amine (e.g., N-methylaniline) | CF3SO2Na, PPh3, AgF, MeCN | Room temp 1 h, then 50 °C 5 h | Up to 87% | Mild conditions, efficient, adaptable to methoxy-substituted anilines by substrate choice |
Research Findings and Notes
- The acetylation step protects the amino group during nitration, preventing side reactions and ensuring regioselectivity.
- Nitration under controlled temperature prevents over-nitration and decomposition.
- Deacetylation and reduction steps restore the amino group, crucial for the final aniline structure.
- The one-pot trifluoromethylation method is a breakthrough in simplifying the synthesis of trifluoromethylated amines, reducing reaction times and purification steps.
- Analytical techniques such as NMR (1H, 13C, 19F) , MS , and chromatography are essential for confirming the structure and purity of the product.
- The presence of the methoxy group affects electronic properties and reactivity, so reaction conditions may require fine-tuning when adapting methods from bromo-substituted analogs.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Iron powder or catalytic hydrogenation with palladium on carbon (Pd/C) is employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated or sulfonated products.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
3-Methoxy-5-(trifluoromethyl)aniline is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. The trifluoromethyl group enhances the compound's bioactivity and selectivity, making it valuable in drug formulation.
Case Study:
A study on a new antirheumatic drug demonstrated that metabolites of this compound were identified during pharmacokinetic studies in animal models. The compound was found to undergo biotransformation, leading to the formation of active metabolites essential for therapeutic efficacy .
Agricultural Chemicals
Use in Agrochemicals:
This compound is integral to the formulation of various agrochemicals, including herbicides and fungicides. Its chemical properties contribute to effective pest control and management of unwanted plant growth.
Data Table: Applications in Agrochemicals
Application Type | Specific Use | Benefits |
---|---|---|
Herbicides | Control of broadleaf weeds | Enhanced efficacy due to trifluoromethyl group |
Fungicides | Protection against fungal pathogens | Increased stability and effectiveness |
Material Science
Development of Advanced Materials:
this compound is utilized in creating advanced materials such as polymers and coatings. Its stability and resistance to degradation make it suitable for applications requiring durable materials.
Example Application:
Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it applicable in high-performance coatings .
Analytical Chemistry
Reagent in Analytical Techniques:
The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other substances within complex mixtures. Its unique chemical properties allow for precise analytical outcomes.
Case Study:
In a study focused on environmental monitoring, this compound was employed as a standard for calibrating HPLC methods used to analyze pesticide residues in water samples .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. For instance, as a precursor in the synthesis of spleen tyrosine kinase inhibitors, it interacts with the kinase domain, inhibiting its activity and thereby modulating immune responses . The methoxy and trifluoromethyl groups enhance its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-nitrobenzotrifluoride
- 3,5-Dimethoxyaniline
- 4-(Trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
Uniqueness
3-Methoxy-5-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Biological Activity
Overview
3-Methoxy-5-(trifluoromethyl)aniline (C8H8F3NO) is an organic compound characterized by a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to an aniline ring. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C8H8F3NO
- CAS Number : 349-55-3
- Structure : The compound features an aromatic amine structure, which is common in many pharmaceutical agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group can influence solubility and biological activity.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific enzymes and receptors. It has been shown to inhibit spleen tyrosine kinase (SYK), an important target in cancer therapy. The mechanism involves binding to the active site or allosteric sites of the enzyme, thereby modulating its function and affecting cellular signaling pathways.
Biological Activity
The compound has been investigated for various biological activities:
- Enzyme Inhibition : It serves as a building block for designing inhibitors of SYK, which is implicated in several cancers .
- Antimicrobial Properties : Derivatives of this compound have shown promising results against various pathogens, indicating potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : Some studies suggest that compounds derived from this compound may possess anti-inflammatory properties .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Enzyme Inhibition | Inhibits spleen tyrosine kinase | |
Antimicrobial | Active against various pathogens | |
Anti-inflammatory | Potential anti-inflammatory effects |
Case Study: Spleen Tyrosine Kinase Inhibition
A study focused on synthesizing derivatives of this compound demonstrated its efficacy as a SYK inhibitor. The compound was tested in vitro, showing IC50 values less than 0.5 mM, indicating strong inhibitory activity. This positions it as a promising candidate for further development in cancer therapeutics .
Synthetic Routes
The synthesis of this compound typically involves:
- Nitration : Starting from 3-methoxyaniline, a nitro group is introduced.
- Reduction : The nitro group is reduced to an amino group using reducing agents like iron powder.
- Final Product : The final product is purified through standard organic chemistry techniques.
Applications in Drug Development
The compound's structural features make it a valuable intermediate in synthesizing novel pharmaceuticals. Its derivatives are explored for their therapeutic properties across various fields, including oncology and infectious diseases . Furthermore, compounds containing the trifluoromethyl group have been linked to enhanced potency and metabolic stability, making them critical in drug discovery processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Methoxy-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential functionalization of aniline derivatives. A common approach starts with nitration of 3-methoxyaniline, followed by trifluoromethylation using reagents like CF₃I or CF₃Cu. The final step often involves catalytic hydrogenation to reduce nitro intermediates .
- Key Variables :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation efficiency .
- Catalysts : Pd/C or Raney Ni are used for nitro group reduction, with temperatures between 50–80°C to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity.
Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?
- ¹H NMR : The methoxy group appears as a singlet at ~3.8 ppm, while aromatic protons split into distinct patterns (e.g., doublets for para-substituted trifluoromethyl groups) .
- ¹³C NMR : The CF₃ group resonates at ~125 ppm (q, J = 270 Hz), and the methoxy carbon at ~55 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 206.1. Fragmentation patterns confirm the loss of NH₂ (17 Da) or CF₃ (69 Da) .
Q. What are the primary chemical reactions of this compound, and how do substituents affect reactivity?
The amino group undergoes electrophilic substitution (e.g., acetylation), while the trifluoromethyl group stabilizes the ring against oxidation. The methoxy group directs electrophiles to the para position .
- Example Reaction : Diazotization followed by coupling with β-naphthol yields azo dyes, useful in photophysical studies .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) reveal:
- HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity.
- Charge Distribution : The trifluoromethyl group withdraws electron density (-0.43 e), while the methoxy group donates (+0.18 e) .
- Applications : Predicts sites for nucleophilic attack and guides functionalization strategies .
Q. What experimental strategies resolve contradictions in reported biological activities of trifluoromethyl-aniline derivatives?
- Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for targets like kinase enzymes. For example, IC₅₀ values may vary due to assay conditions (e.g., pH or co-solvents) .
- Metabolic Stability Studies : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation, which explains discrepancies in in vivo vs. in vitro efficacy .
Q. How does the trifluoromethyl group influence intermolecular interactions in crystal structures?
X-ray crystallography shows:
- CF₃···π Interactions : Distance of ~3.4 Å between CF₃ and aromatic rings, contributing to lattice stability .
- Hydrogen Bonding : The NH₂ group forms H-bonds with carbonyl acceptors (e.g., 2.1 Å bond length in cocrystals with succinic acid) .
Q. What methodologies validate the environmental stability and degradation pathways of this compound?
- Photolysis Studies : Expose to UV light (254 nm) and analyze by HPLC-MS. Major degradation products include 3-methoxy-5-nitroaniline (via CF₃ loss) and quinones .
- Hydrolysis Kinetics : Measure half-life in buffered solutions (pH 7.4, 37°C). The trifluoromethyl group slows hydrolysis (t₁/₂ > 72 hrs) compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFGJEYZCUWSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188453 | |
Record name | 5-(Trifluoromethyl)-m-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-55-3 | |
Record name | 3-Methoxy-5-(trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-m-anisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Trifluoromethyl)-m-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-m-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.